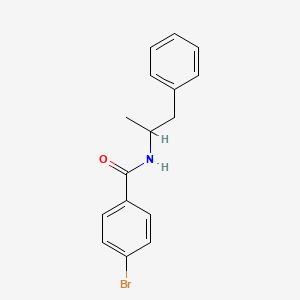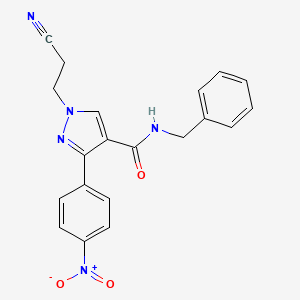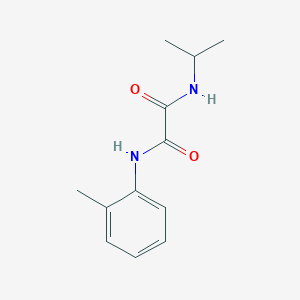![molecular formula C17H17N5O4 B4900403 [8-(3,4-dihydro-2(1H)-isoquinolinyl)-3-methyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl]acetic acid](/img/structure/B4900403.png)
[8-(3,4-dihydro-2(1H)-isoquinolinyl)-3-methyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound [8-(3,4-dihydro-2(1H)-isoquinolinyl)-3-methyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl]acetic acid is an interesting molecule for study due to its complex structure and potential for varied chemical reactions and properties. While direct studies on this specific compound are scarce, insights can be drawn from research on similar compounds, particularly those involving tetrahydroisoquinoline and isoquinoline derivatives, which share structural similarities.
Synthesis Analysis
The synthesis of complex isoquinoline derivatives often involves multi-step reactions, starting from simpler precursors. For example, the synthesis of tetrahydroisoquinolines can involve acetal-protected cyclohexanone intermediates, which undergo allylation, protection, and cyclization steps (Juma et al., 2009). Similarly, the synthesis of related compounds like cotarnine is achieved through reductive amination, cyclization, and oxidative steps, highlighting the complexity and versatility of synthetic approaches in this chemical domain (Shirasaka et al., 1990).
Molecular Structure Analysis
The molecular structure of isoquinoline derivatives reveals insights into their conformation and interaction potential. For instance, the crystal structure analysis of tetrahydroquinolino derivatives demonstrates how molecular conformation is influenced by substituent patterns, with specific arrangements facilitating weak hydrogen bonds and π-π interactions (Yamuna et al., 2010). These structural insights are crucial for understanding the reactivity and binding interactions of the compound.
Chemical Reactions and Properties
Isoquinoline derivatives participate in a variety of chemical reactions, showcasing diverse chemical properties. For example, the reaction of tetrahydroisoquinoline derivatives with acetic anhydride and active methylene compounds leads to products through C–H bond functionalization, illustrating the compound's reactivity and potential for forming new bonds and structures (Yamanaka et al., 1981).
Physical Properties Analysis
The physical properties of isoquinoline derivatives, such as solubility, melting point, and crystalline structure, are influenced by their molecular architecture. The preferential crystallization of certain isoquinoline carboxylic acids indicates the existence of conglomerate forms, affecting their resolution and purification (Shiraiwa et al., 2005).
Chemical Properties Analysis
The chemical properties, such as acidity, basicity, and reactivity towards various reagents, are key to understanding the behavior of isoquinoline derivatives in chemical syntheses and potential applications. The interaction with organotin(IV) carboxylates, for example, demonstrates the compound's ability to form complex structures with metal ions, which could be leveraged in material science and catalysis (Xiao et al., 2017).
Orientations Futures
Mécanisme D'action
Target of Action
Compounds with similar structures, such as 3,4-dihydroquinolin-2-one derivatives, have been found to inhibit p38 map kinase . This enzyme plays a crucial role in cellular responses to stress and inflammation.
Mode of Action
Based on its structural similarity to other 3,4-dihydroquinolin-2-one derivatives, it may interact with its target enzyme (such as p38 map kinase) and inhibit its activity . This inhibition could lead to changes in cellular signaling pathways, affecting various cellular functions.
Biochemical Pathways
Given the potential inhibition of p38 map kinase, it could impact pathways related to stress response and inflammation . Downstream effects could include reduced inflammatory response and altered cell survival or proliferation.
Pharmacokinetics
Similar compounds have shown good cellular potency, as measured by inhibition of akr1c3 metabolism of a known substrate . This suggests that the compound may have reasonable bioavailability.
Result of Action
Based on its potential inhibition of p38 map kinase, it could lead to changes in cellular signaling, potentially affecting cell survival, proliferation, and inflammatory response .
Propriétés
IUPAC Name |
2-[8-(3,4-dihydro-1H-isoquinolin-2-yl)-3-methyl-2,6-dioxopurin-7-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O4/c1-20-14-13(15(25)19-17(20)26)22(9-12(23)24)16(18-14)21-7-6-10-4-2-3-5-11(10)8-21/h2-5H,6-9H2,1H3,(H,23,24)(H,19,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRYOYTKERZONSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCC4=CC=CC=C4C3)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-chloro-5-(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)benzoic acid](/img/structure/B4900341.png)
![N-[(1-ethyl-1H-imidazol-2-yl)methyl]-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)ethanamine](/img/structure/B4900348.png)
![1-[2-(1,3-benzodioxol-5-yl)ethyl]-3-benzyl-2,5-pyrrolidinedione](/img/structure/B4900356.png)
![methyl 3-({[(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)thio]acetyl}amino)benzoate](/img/structure/B4900369.png)
![N-(5-chloro-2-methylphenyl)-2-[5-(4-fluorobenzyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B4900388.png)


![2-{[4-allyl-5-(5-chloro-1-benzofuran-2-yl)-4H-1,2,4-triazol-3-yl]thio}-1-(3-nitrophenyl)ethanone](/img/structure/B4900409.png)
![2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(3,5-dimethylphenyl)propanamide](/img/structure/B4900417.png)

![1-chloro-4-[4-(4-methoxyphenoxy)butoxy]benzene](/img/structure/B4900426.png)
![1-[4-(allyloxy)phenyl]-2,5-dimethyl-1H-pyrrole-3-carbaldehyde](/img/structure/B4900427.png)
